1-(Chloromethyl)-1-cyclopropylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-cyclopropylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclohexane typically involves the chloromethylation of cyclopropylcyclohexane. This can be achieved through the reaction of cyclopropylcyclohexane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropylcyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropylcyclohexylmethanol
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (ethanol, methanol), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere
Major Products:
- Substituted derivatives (e.g., amines, alcohols, thiols)
- Cyclopropylcyclohexanone derivatives
- Cyclopropylcyclohexylmethanol
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-cyclopropylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclohexane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modulation of biological pathways and the exertion of specific effects depending on the target .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylcyclohexane: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-Chloromethylcyclohexane:
Cyclopropylmethylbenzene: Contains a benzene ring instead of a cyclohexane ring, affecting its chemical properties and applications
Eigenschaften
Molekularformel |
C10H17Cl |
---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-cyclopropylcyclohexane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(9-4-5-9)6-2-1-3-7-10/h9H,1-8H2 |
InChI-Schlüssel |
VPWFNANZMNYVBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CCl)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.